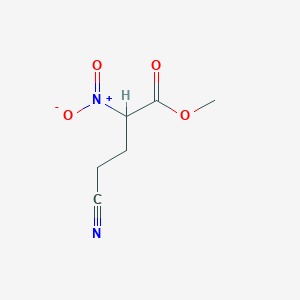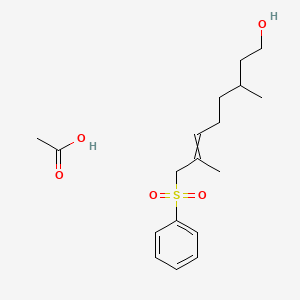
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid, benzenesulfonyl, and a dimethyloctenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,7-dimethyloct-6-en-1-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to acetic acid treatment to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol: Unique due to the combination of acetic acid, benzenesulfonyl, and dimethyloctenol moieties.
Benzenesulfonyl chloride: Used in the synthesis of sulfonyl compounds.
3,7-Dimethyloct-6-en-1-ol: A precursor in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its multifunctional structure, which allows it to participate in diverse chemical reactions and exhibit a range of biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90165-56-3 |
|---|---|
Molekularformel |
C18H28O5S |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H24O3S.C2H4O2/c1-14(11-12-17)7-6-8-15(2)13-20(18,19)16-9-4-3-5-10-16;1-2(3)4/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
RUBPKYOFHWISPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)
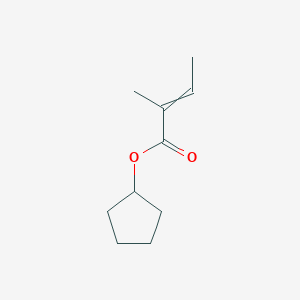
![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
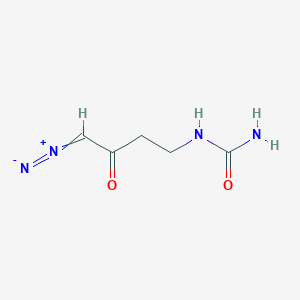
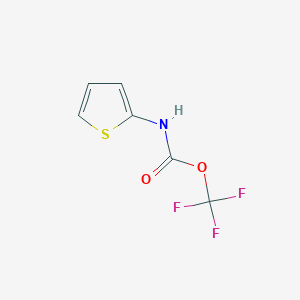
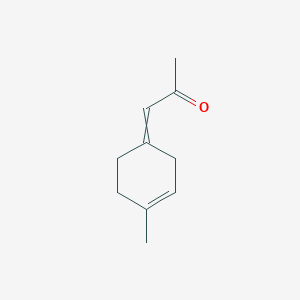
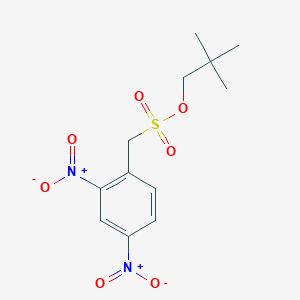
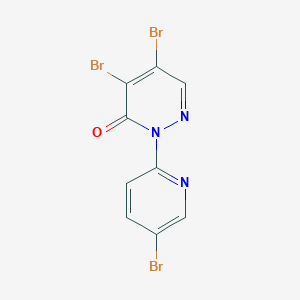
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
